REACTION_CXSMILES
|
[OH:1][CH:2]([CH:7]([OH:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4].[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=C[CH:18]=1>S([O-])([O-])(=O)=O.[Cu+2].CC(C)=O>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([CH:7]2[O:16][C:17]([CH3:22])([CH3:18])[O:1][CH:2]2[C:3]([O:5][CH3:6])=[O:4])=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OC)C(C1=CC=C(C=C1)OC)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
4.3 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the copper sulphate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was removed
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
Evaporation of the appropriate fractions
|
Type
|
WAIT
|
Details
|
left methyl 5-(4-methoxyphenyl)-2,2-dimethyl -1,3-dioxolane 4-carboxylate as a clear, colourless oil (4.0 g, 96%)
|
Type
|
CUSTOM
|
Details
|
[a]D=+37.4° (THF, conc.=0.01712, 20° C)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1C(OC(O1)(C)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |